molecular formula C14H22Cl2N2 B5701411 (2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine

(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine

Cat. No. B5701411
M. Wt: 289.2 g/mol
InChI Key: ZHWBUTRZWHVIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound widely used as a disinfectant and preservative in various industries. BAC is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and algae.

Mechanism of Action

BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the negatively charged cell membrane and causes leakage of intracellular contents, leading to cell death. BAC also inhibits the activity of enzymes and proteins in microorganisms, further contributing to its antimicrobial effects.
Biochemical and Physiological Effects:
BAC has been shown to have both beneficial and detrimental effects on living organisms. It has been reported to cause irritation and allergic reactions in humans, especially in individuals with sensitive skin. BAC can also disrupt the normal flora of the skin and mucous membranes, leading to secondary infections. However, BAC has also been shown to have anti-inflammatory and antitumor effects in animal models.

Advantages and Limitations for Lab Experiments

BAC is a widely used disinfectant and preservative in laboratory settings due to its broad-spectrum antimicrobial activity and low toxicity. However, BAC can interfere with certain laboratory assays and should be used with caution. It can also affect the growth and viability of certain cell lines and microorganisms, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on BAC. One area of interest is the development of novel formulations and delivery systems that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the investigation of the long-term effects of BAC exposure on human health and the environment. Additionally, the potential use of BAC as a therapeutic agent for various diseases warrants further exploration.

Synthesis Methods

BAC can be synthesized by the reaction of benzyl chloride with N,N-diethylethylenediamine in the presence of sodium hydroxide. The resulting product is then quaternized with dimethyl sulfate or methyl chloride to obtain the final compound. The purity and yield of BAC can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It is commonly used as a disinfectant in hospitals, laboratories, and food processing industries. BAC is also used as a preservative in cosmetics, personal care products, and pharmaceuticals. In addition, BAC has been studied for its potential use in water treatment, agriculture, and animal husbandry.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWBUTRZWHVIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.